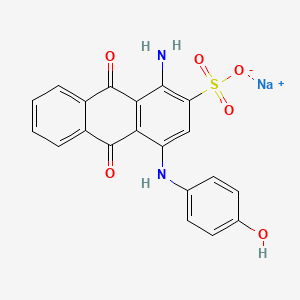
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride: is a chemical compound with the molecular formula C5H8ClN5S2 It is known for its unique structure, which includes both amino and mercapto functional groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride typically involves the reaction of 2-amino-6-mercaptopyrimidine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate the role of thiol groups in proteins and enzymes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which may alter the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other biomolecules, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C5H8ClN5S2 |
|---|---|
Peso molecular |
237.7 g/mol |
Nombre IUPAC |
[amino-[(2-amino-6-sulfanylidene-1H-pyrimidin-4-yl)sulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C5H7N5S2.ClH/c6-4(7)12-3-1-2(11)9-5(8)10-3;/h1H,(H3,6,7)(H3,8,9,10,11);1H |
Clave InChI |
QVCXSXDNKQAQKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(NC1=S)N)SC(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)







